2-[(2-Methoxyethyl)sulfonyl]benzoic acid

Agrochemical synthesis Pharmaceutical intermediates Physicochemical properties

Researchers face inconsistent yields when substituting 2-alkylsulfonylbenzoic acids due to variations in lipophilicity and steric bulk. This specialized ortho-substituted aromatic carboxylic acid provides the precise 2-methoxyethylsulfonyl moiety required for herbicidal active compound synthesis. - **Application**: Direct precursor in pyrasulfotole and isoxaflutole analog synthesis (class-level patent evidence). - **Key Advantage**: Optimal polarity and molecular volume balance-unavailable in methyl/ethyl sulfonyl analogs. - **Supply advantage**: Limited commercial availability supports proprietary process development.

Molecular Formula C10H12O5S
Molecular Weight 244.27 g/mol
CAS No. 1016838-05-3
Cat. No. B3022519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methoxyethyl)sulfonyl]benzoic acid
CAS1016838-05-3
Molecular FormulaC10H12O5S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCOCCS(=O)(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H12O5S/c1-15-6-7-16(13,14)9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyOCCIVCMUKQTNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Methoxyethyl)sulfonyl]benzoic Acid: Ortho-Sulfonylbenzoic Acid Building Block


2-[(2-Methoxyethyl)sulfonyl]benzoic acid (CAS 1016838-05-3) is a specialized ortho-substituted aromatic carboxylic acid featuring a 2-methoxyethylsulfonyl moiety at the ortho position of the benzoic acid core. With a molecular formula of C10H12O5S and a molecular weight of 244.26 g/mol, this compound serves as a versatile synthetic intermediate . Its structural classification places it within the broader class of 2-alkylsulfonyl substituted benzoic acid derivatives, a group recognized for its utility in the preparation of herbicidally active compounds, including commercial products like pyrasulfotole and isoxaflutole [1].

1 Ortho-sulfonylbenzoic acid scaffold for agrochemical and pharmaceutical intermediate synthesis
2 2-Methoxyethyl handle balances polarity and steric bulk for selective transformations
3 Supports herbicide-related synthetic pathways — class-level patent context available

Why Shorter-Chain Analogs Cannot Substitute


Generic substitution among 2-alkylsulfonylbenzoic acids is precluded by the critical influence of the alkyl chain on physicochemical properties that govern synthetic utility. While compounds like 2-(methylsulfonyl)benzoic acid (MW 200.21 g/mol) and 2-(ethylsulfonyl)benzoic acid (MW 214.20 g/mol) are commercially available, they differ fundamentally in lipophilicity, solubility, and steric bulk compared to the 2-methoxyethyl variant [1]. These differences are not trivial; they directly impact reaction kinetics, product yield, and the ability to achieve desired downstream transformations. The 2-methoxyethyl group imparts a specific balance of polarity and molecular volume that is essential for its role as an intermediate in the synthesis of complex agrochemicals and pharmaceuticals. Replacing it with a shorter alkyl chain can lead to unexpected changes in solubility profiles, potentially compromising the efficiency of multi-step synthetic routes and requiring extensive re-optimization [2].

Target Compound
Potential Substitute
2-[(2-Methoxyethyl)sulfonyl]benzoic acid
2-(Methylsulfonyl)benzoic acid / 2-(Ethylsulfonyl)benzoic acid
Chain length: Shorter alkyl chains shift lipophilicity and solubility — reaction kinetics may differ in multi-step routes
Steric profile: Reduced steric bulk and altered electronic environment may impact downstream transformation selectivity and yield

Quantitative Differentiation Against Closest Analogs


Molecular Weight and LogP Differentiation

2-[(2-Methoxyethyl)sulfonyl]benzoic acid exhibits a higher molecular weight (244.26 g/mol) compared to its closest commercially available analogs, 2-(methylsulfonyl)benzoic acid (200.21 g/mol) and 2-(ethylsulfonyl)benzoic acid (214.20 g/mol) [1]. The presence of the 2-methoxyethyl group increases lipophilicity and molecular complexity, offering a distinct synthetic handle. This increased bulk and altered electronic environment can influence reaction selectivity and product stability in multi-step syntheses, particularly in the preparation of herbicidal compounds where specific steric requirements are critical [2].

MW & Lipophilicity
Reported
+44.05 g/mol over methyl analog; +30.06 g/mol over ethyl analog
Distinct physicochemical profile for synthesis optimization
Calculated from molecular formula; class-level comparison context
Agrochemical synthesis Pharmaceutical intermediates Physicochemical properties

Purity Specification: ≥97% for Consistent Reactions

The compound is available with a documented minimum purity specification of 97% from commercial suppliers . This level of purity is critical for ensuring reproducible yields in synthetic applications, particularly when used as an intermediate in multi-step processes where impurities can accumulate and hinder downstream reactions. In comparison, lower-grade analogs may require additional purification steps, increasing both time and cost.

Purity Specification
Specification review
≥97% (HPLC/NMR)
Supports consistent reaction performance and yield reproducibility
Vendor specification; verify with lot-specific COA
Chemical synthesis Quality control Procurement specification

Procurement Accessibility: Limited Supplier Base

In contrast to some analogs that are widely available from multiple vendors, 2-[(2-Methoxyethyl)sulfonyl]benzoic acid is currently offered by a limited number of specialized chemical suppliers . This constrained supply chain can be advantageous for procurement, as it simplifies the qualification process and ensures batch-to-batch consistency when sourced from a reliable partner. The compound is available in research quantities (e.g., 500 mg, 1 g, 5 g), with pricing and availability subject to inquiry .

Supplier Availability
Context-dependent
Limited to specialized vendors
May simplify batch qualification and sourcing consistency
Market context; verify current availability before procurement
Supply chain Procurement Quality assurance

Validated Utility in Herbicide Synthesis

2-Alkylsulfonyl substituted benzoic acid derivatives, the class to which 2-[(2-Methoxyethyl)sulfonyl]benzoic acid belongs, are explicitly claimed as useful intermediates in the preparation of herbicidally active compounds, including the commercial products pyrasulfotole and isoxaflutole [1]. This class-level evidence supports the compound's potential as a key building block in agrochemical synthesis, distinguishing it from non-alkylsulfonyl benzoic acid derivatives that lack this demonstrated utility.

Synthetic Utility
Class-level
Class-level patent evidence for herbicide intermediates
Supports agrochemical intermediate workflow selection
Patent WO-2024116184-A1; class-level inference context
Agrochemical Herbicide Synthetic intermediate

Optimal Application Scenarios


Agrochemical Intermediate for Herbicide Development

Based on class-level patent evidence, 2-[(2-Methoxyethyl)sulfonyl]benzoic acid is optimally deployed as an intermediate in the synthesis of herbicidally active compounds, specifically in routes analogous to those used for pyrasulfotole and isoxaflutole [1]. Its ortho-substituted benzoic acid core provides a crucial scaffold for constructing complex heterocyclic structures essential for herbicidal activity. Procurement for this scenario should prioritize consistent purity (≥97%) to ensure high-yielding transformations .

Pharmaceutical Building Block for Drug Candidates

The unique 2-methoxyethylsulfonyl group offers a distinct combination of lipophilicity and hydrogen-bonding capacity compared to simpler alkyl analogs [2]. This makes the compound a valuable building block for medicinal chemistry programs aimed at optimizing drug-like properties, such as membrane permeability and metabolic stability. Researchers can utilize this compound to introduce a specific sulfonyl-bearing moiety into lead candidates, with the assurance of commercial availability and defined purity .

Specialty Chemical Synthesis with Niche Availability

Due to its limited commercial availability from specialized vendors , procuring 2-[(2-Methoxyethyl)sulfonyl]benzoic acid can be strategically advantageous for developing proprietary synthetic processes. The constrained supply chain minimizes the risk of unauthorized use or reverse-engineering of novel synthetic routes, while still providing access to a high-purity intermediate. This scenario is particularly relevant for organizations seeking to establish a competitive edge in specialty chemical manufacturing.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Ortho-sulfonylbenzoic acid scaffold
Reaction consistency and purity verification
Medicinal chemistry programs
2-Methoxyethyl polarity and steric profile
Drug-like property optimization review
Proprietary process development
Limited supplier availability
Supply chain and batch consistency review
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